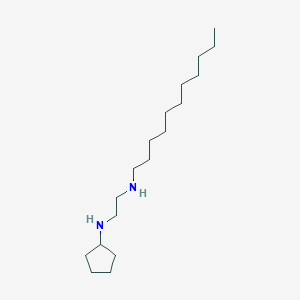![molecular formula C21H17N3O B14231589 (1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone CAS No. 821767-20-8](/img/structure/B14231589.png)
(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone is a complex organic compound that features an indole ring, a pyridine ring, and a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carboxaldehyde with 2-aminobenzophenone in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methanone group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Functionalized pyridine derivatives.
Applications De Recherche Scientifique
(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone involves its interaction with specific molecular targets. The indole and pyridine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This binding can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
(1H-Indol-3-yl)(2-phenyl)methanone: Lacks the pyridine ring, resulting in different chemical and biological properties.
(1H-Indol-3-yl)(2-{[(pyridin-3-yl)methyl]amino}phenyl)methanone: Similar structure but with the pyridine ring in a different position, leading to variations in reactivity and biological activity.
(1H-Indol-3-yl)(2-{[(pyridin-2-yl)methyl]amino}phenyl)methanone: Another isomer with distinct properties due to the position of the pyridine ring.
Uniqueness: The unique combination of the indole and pyridine rings in (1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone provides it with distinctive chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
821767-20-8 |
|---|---|
Formule moléculaire |
C21H17N3O |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
1H-indol-3-yl-[2-(pyridin-4-ylmethylamino)phenyl]methanone |
InChI |
InChI=1S/C21H17N3O/c25-21(18-14-24-19-7-3-1-5-16(18)19)17-6-2-4-8-20(17)23-13-15-9-11-22-12-10-15/h1-12,14,23-24H,13H2 |
Clé InChI |
KVPGEPFIZBIQJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3NCC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


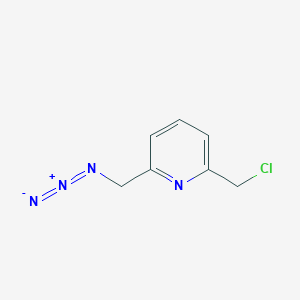
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
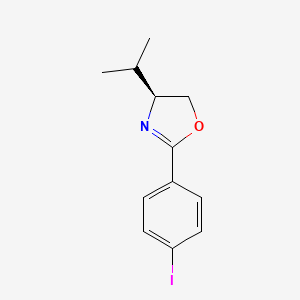
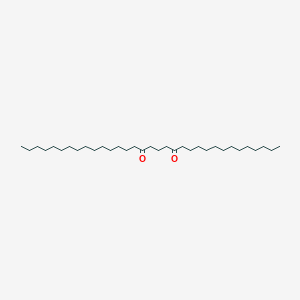

![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
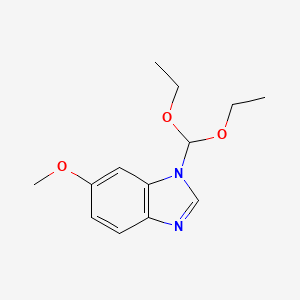
![1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14231568.png)

